![molecular formula C12H12N2O2 B2924378 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2196214-88-5](/img/structure/B2924378.png)

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

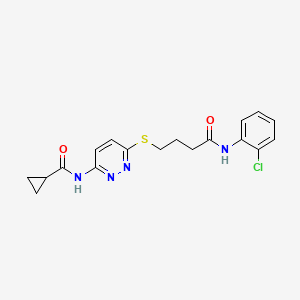

“2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . It belongs to the family of pyridopyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through various methods. One such method involves a metal-free C-3 chalcogenation process, which can synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale . Another method involves a multicomponent synthesis starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one derivatives are diverse. For instance, a metal-free C-3 chalcogenation process has been used to synthesize 3-ArS/ArSe derivatives . Other reactions include a copper-catalyzed domino synthesis and a multicomponent synthesis .科学的研究の応用

Pharmaceuticals: Antagonism and Enzyme Inhibition

The compound exhibits versatile biological activities, including CXCR3 antagonism and HLE inhibition , which are crucial in the development of new pharmaceuticals . These properties suggest potential applications in treating inflammatory diseases and other conditions where chemokine receptor modulation and leukocyte elastase inhibition are therapeutic targets.

Antimicrobial Agents

A study has shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one possess significant antimicrobial activity . This indicates that 2-cyclobutoxy derivatives could be used in developing new antimicrobial agents against a range of pathogenic bacteria, both Gram-positive and Gram-negative.

Agrochemicals: Pesticides and Herbicides

The structural motif of 4H-pyrido[1,2-a]pyrimidin-4-one is found in various agrochemicals . The compound’s derivatives could be explored for their potential use in pesticides and herbicides, contributing to the protection of crops from pests and diseases.

Material Science: Polymer Materials

Organosulfur and organoselenium compounds derived from 4H-pyrido[1,2-a]pyrimidin-4-one are used in material science, particularly in the creation of polymer materials . These materials have applications in various industries, including automotive, aerospace, and electronics.

Chemical Synthesis: Chalcogenation

The compound is used in metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This chemical process is valuable for creating compounds with broad functional group tolerance, which can be used in further synthetic applications.

Therapeutic Agents: Antioxidants and Antihypertensives

Due to the extensive use of organoselenium species as therapeutically active agents, derivatives of the compound could be explored for their antioxidant and antihypertensive properties . These applications are significant in the treatment and management of various cardiovascular diseases.

作用機序

Target of Action

It’s known that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit versatile biological activities , suggesting they interact with multiple targets.

Mode of Action

It’s known that the compound can undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s ability to undergo c-3 chalcogenation suggests it may influence pathways involving sulfur and selenium .

Result of Action

The compound’s ability to undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives suggests it may have significant synthetic utility .

Action Environment

It’s known that the compound’s c-3 chalcogenation reaction proceeds under mild conditions , suggesting it may be relatively stable under a range of environmental conditions.

特性

IUPAC Name |

2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBRHNAQWVRLLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2924295.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2924297.png)

![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2924310.png)

![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)

![3-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2924315.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)